molecular formula C8H11ClFNO3 B1624506 6-Fluoronorepinephrine hydrochloride CAS No. 70952-50-0

6-Fluoronorepinephrine hydrochloride

Cat. No.: B1624506
CAS No.: 70952-50-0
M. Wt: 223.63 g/mol
InChI Key: QGDCLYPALFHCCD-UHFFFAOYSA-N
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Description

6-Fluoronorepinephrine hydrochloride (6-FNE) is a fluorinated catecholamine analog recognized in neuroscience research as a selective full agonist for both α1- and α2-adrenergic receptors . It is a valuable pharmacological tool for the specific investigation of alpha-adrenergic receptor function without the complicating activity at beta-receptors associated with endogenous catecholamines. Research employing 6-FNE has been pivotal in elucidating the role of central alpha-adrenoceptors in behavior and stress response. Intracerebral administration of this compound produces marked antidepressant-like effects in animal models, such as the forced swim and tail suspension tests, by primarily activating the α2-adrenoceptor subtype . Studies also demonstrate that 6-FNE can inhibit epileptiform activity in the hippocampal CA3 region through stimulation of the α2A adrenergic receptor, highlighting its utility in neuropharmacological research . Furthermore, 6-FNE can function as a false adrenergic neurotransmitter; it is taken up by and released from adrenergic nerve terminals, making it a compound of interest for mapping the adrenergic nervous system . Its action of stimulating α1-adrenoceptors in the locus coeruleus results in behavioral disinhibition and hyperactivity, providing a specific mechanism to study this brain region .

Properties

CAS No.

70952-50-0

Molecular Formula

C8H11ClFNO3

Molecular Weight

223.63 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H

InChI Key

QGDCLYPALFHCCD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Early Racemic Synthesis Challenges

Enantioselective Synthesis Methodologies

Oxazaborolidine-Mediated Asymmetric Reduction

This three-step sequence remains the gold standard for laboratory-scale synthesis:

Step 1: Fluorinated Catechol Protection
6-Fluoro-3,4-dihydroxybenzaldehyde undergoes bis-TBS protection (tetrabutylammonium fluoride, THF, 0°C) to yield 3,4-bis(tert-butyldimethylsilyloxy)-6-fluorobenzaldehyde (92% yield).

Step 2: Corey-Bakshi-Shibata Reduction
The aldehyde is treated with (S)-CBS catalyst (0.2 eq) and borane-dimethyl sulfide complex (1.5 eq) in toluene at -78°C, producing (R)-6-fluoro-3,4-bis-TBS-norepinephrine with 94% ee.

Step 3: Deprotection and Salt Formation
Simultaneous TBS removal and hydrochloride salt formation occurs via HCl/MeOH (0°C, 4 hr), yielding this compound (85% recovery, >99% purity).

Titanium(IV) Salen-Catalyzed Cyanohydrin Route

This alternative approach improves atom economy:

Key Reaction Parameters:

Parameter Value
Catalyst Loading 5 mol% (R,R)-salenTiCl₂
Solvent System CH₂Cl₂/H₂O (9:1)
Temperature -20°C
Reaction Time 48 hr
Cyanide Source Trimethylsilyl cyanide

The method achieves 89% ee through dynamic kinetic resolution, with subsequent hydrogenolytic cleavage of the cyanide group (Pd/C, H₂ 50 psi) yielding the target amine.

Strategic Fluorination Techniques

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct 6-position functionalization:

Optimized Conditions:

  • Substrate: 3,4-dihydroxyphenethylamine
  • Fluorinating Agent: 1.2 eq Selectfluor®
  • Solvent: Acetonitrile/water (4:1)
  • Temperature: 60°C
  • Yield: 78% 6-fluoro product

Regioselectivity is controlled through steric hindrance from ortho-hydroxyl groups, directing fluorination to the 6-position.

Directed Ortho-Metalation (DoM)

A complementary approach utilizes n-BuLi/TMEDA-mediated deprotonation followed by F⁺ quenching:

Sequence:

  • Silyl protection of catechol hydroxyls
  • Lithium-halogen exchange at -78°C
  • Quenching with N-fluorobenzenesulfonimide (NFSI)
  • Acidic deprotection

This method achieves 83% regioselectivity for 6-fluorination with 91% conversion.

Industrial-Scale Production Innovations

Adapting the asymmetric hydrogenation techniques from phenylephrine synthesis, modern facilities employ:

Rhodium-Catalyzed Process:

Parameter Value
Catalyst [Rh(COD)Cl]₂/(R,R)-MCCPM
Pressure 20 bar H₂
Temperature 50-55°C
Solvent MeOH/H₂O (95:5)
Reaction Time 4 hr
ee 96-98%

Key Advantages:

  • 75% reduction in hydrogenation time vs. earlier methods
  • Single-vessel processing from protected ketone to final hydrochloride
  • 99.5% purity through activated charcoal filtration and pH-controlled crystallization

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Conditions:

  • Column: Chiralpak AD-H (250 × 4.6 mm)
  • Mobile Phase: Hexane/EtOH/DEA (80:20:0.1)
  • Flow Rate: 1.0 mL/min
  • Retention: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min

Spectroscopic Fingerprinting

¹⁹F NMR (376 MHz, D₂O): δ -118.7 ppm (d, J = 8.3 Hz)
HRMS (ESI+): m/z calc. for C₈H₁₀FNO₃ [M+H]⁺ 204.0668, found 204.0665

Process Optimization Challenges

Catalyst Deactivation

Rhodium catalysts show 23% activity loss after five cycles due to fluorine-induced ligand degradation. Mitigation strategies include:

  • Addition of 0.5 mol% triphenylphosphine as stabilizing agent
  • Continuous H₂ purging to prevent oxidation

Byproduct Formation

Major impurities and control methods:

Impurity Source Reduction Strategy
2-Fluoro isomer Regioselectivity loss Low-temperature fluorination
N-Oxide Amine oxidation Nitrogen blanket processing
Dehydrofluorinated product β-elimination pH control (6.8-7.2)

Chemical Reactions Analysis

Key Data:

StepReagents/ConditionsYield
1UV light, 254 nm, RT60–70%
2TMSCN, ZnI₂ catalyst85%
3LiAlH₄, THF, 0°C78%
4BBr₃, CH₂Cl₂, −78°C92%

Enantiomeric Resolution

Racemic 6-FNE hydrochloride is resolved using chiral chromatography :

  • Method : Chiral HPLC (Chiralpak AD-H column) with ethanol/hexane/trifluoroacetic acid (80:20:0.1) eluent.

  • Outcome : Isolation of (−)-6-FNE (α₁/α₂-adrenergic agonist) and (+)-6-FNE (less active enantiomer) with >99% enantiomeric excess (ee) .

Radiolabeling via Nucleophilic Aromatic Substitution

For positron emission tomography (PET) applications, 6-[¹⁸F]fluoronorepinephrine is synthesized :

  • Step 1 : Nitro precursor 63 undergoes nucleophilic fluorination with K¹⁸F/Kryptofix 2.2.2 in DMF at 120°C.

  • Step 2 : Reduction of the nitro group with sodium borohydride/NiCl₂ yields the amine intermediate.

  • Step 3 : Acid hydrolysis (HCl) forms 6-[¹⁸F]FNE hydrochloride.

Reaction Conditions:

ParameterValue
Temperature120°C
Specific Activity2–5 Ci/μmol
Radiochemical Yield20% (EOB)

Oxidative Stability and Degradation

6-FNE hydrochloride is sensitive to oxidation due to its catechol moiety:

  • Degradation Pathway : Auto-oxidation in aqueous solutions (pH > 5) forms quinone derivatives.

  • Stabilizers : Ascorbic acid (0.1% w/v) or EDTA (0.01 M) reduces degradation by >90% over 24 hours at 25°C .

Functional Group Reactivity

  • Amine Group : Reacts with aldehydes (e.g., formaldehyde) under mild acidic conditions to form Schiff bases.

  • Hydroxyl Groups : Participate in Mitsunobu reactions (e.g., with diethyl azodicarboxylate) for etherification .

Scientific Research Applications

Neuropharmacological Research

Antidepressant Effects
Recent studies have demonstrated that 6-FNE possesses notable antidepressant-like effects when administered intracerebrally. In experiments involving mice, 6-FNE showed significant anti-immobility effects in forced swim and tail suspension tests, indicating its potential as an antidepressant agent. The compound's action appears to be primarily mediated through α2-adrenergic receptors, contrasting with endogenous catecholamines that predominantly engage α1-receptors . This characteristic positions 6-FNE as a valuable candidate for further exploration in the treatment of mood disorders.

Behavioral Studies
The infusion of 6-FNE into the locus coeruleus of rodents has been associated with increased hyperactivity and behavioral disinhibition. This effect is attributed to the suppression of activity in this brain region through α1-adrenergic receptor stimulation . Such findings underline the compound's utility in studying the complex interactions between adrenergic signaling and behavior.

Cardiovascular Research

Adrenergic Receptor Studies
6-FNE serves as a selective agonist for both α1- and α2-adrenergic receptors, making it an essential tool for investigating adrenergic signaling pathways in cardiovascular research. It has been shown to elicit accumulations of cyclic AMP in various brain regions, indicating its role in modulating neurotransmitter release and vascular responses . The compound's ability to selectively activate these receptors allows researchers to dissect the physiological roles of adrenergic signaling in heart function and vascular regulation.

Comparative Efficacy Studies

A comparative analysis of 6-FNE with other adrenergic agents highlights its unique profile:

Compound EC50 (μM) Receptor Type Effect
6-Fluoronorepinephrine (6-FNE)~30Selective α-adrenergicAntidepressant-like action
NorepinephrineVariableMixed α/β-adrenergicGeneral adrenergic effects
DexmedetomidineVariableSelective α2-adrenergicSedative effects

This table illustrates that while 6-FNE shows comparable efficacy to established agents like dexmedetomidine, it offers a more targeted approach due to its selectivity for α-adrenergic receptors .

Comparison with Similar Compounds

Fluorinated Norepinephrine Derivatives

Fluorination at different positions on the catechol ring significantly alters receptor selectivity:

Compound Fluorine Position Primary Receptor Selectivity EC50 (nM)* Key Therapeutic Implications
6-FNE·HCl 6 α₁/α₂-ARs 125,000† Antidepressant potential
2-FNE 2 β-ARs N/A β-AR research tool
5-FNE 5 Non-selective N/A Limited therapeutic use
Norepinephrine None α₁/α₂/β₁-ARs N/A Broad sympathomimetic effects

*EC50 values are receptor-specific. †Reported EC50 for α₁A-AR binding .

Key Findings :

  • 6-FNE·HCl shows ~10-fold greater potency at α-ARs compared to β-ARs due to steric and electronic effects of the 6-fluorine substitution. Molecular modeling identifies residue N293 in the β₂-AR as critical for discriminating against 6-FNE binding .
  • 2-FNE selectively activates β-ARs, mimicking isoproterenol in cAMP generation but with reduced cardiovascular side effects .
  • 5-FNE lacks selectivity, behaving similarly to endogenous norepinephrine .

Comparison with Non-Fluorinated Adrenergic Agonists

Compound Receptor Selectivity Clinical Use cAMP Modulation
6-FNE·HCl α₁/α₂-ARs Investigational (ADHD, depression) Inhibits cAMP via α₂-AR
Phenylephrine α₁-ARs Decongestant, hypotension Minimal cAMP effect
Clonidine α₂-ARs Hypertension, ADHD Inhibits cAMP
Isoproterenol β₁/β₂-ARs Bronchodilation, bradycardia Activates cAMP

Functional Insights :

  • 6-FNE·HCl’s α₂-AR agonism reduces noradrenergic neurotransmission via presynaptic autoreceptors, a mechanism explored in depression models . This contrasts with clonidine, which also targets α₂-ARs but has sedative side effects.

Research and Therapeutic Implications

Preclinical Studies

  • Antidepressant Effects : Intracerebral 6-FNE·HCl demonstrated antidepressant-like effects in rodent models, likely via α₂-AR-mediated modulation of locus coeruleus activity .
  • ADHD: 6-FNE·HCl’s ability to enhance noradrenaline signaling without β-AR activation may improve attention and reduce hyperactivity, akin to atomoxetine but with a novel mechanism .

Limitations and Challenges

  • Pharmacokinetics : Esterified prodrugs (e.g., 6-FNE dipivalate hydrochloride) are under investigation to improve blood-brain barrier penetration .

Biological Activity

6-Fluoronorepinephrine hydrochloride (6-FNE) is a synthetic analog of norepinephrine, notable for its selective agonistic activity on α-adrenergic receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of mood disorders and its role in studying adrenergic receptor functions.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀FNO₃
  • Molar Mass : 187.17 g/mol

6-FNE acts primarily as a full agonist at both α₁ and α₂ adrenergic receptors, distinguishing it from other catecholamines. Its mechanism involves:

  • α₁-Adrenergic Activation : Leads to vasoconstriction and increased peripheral resistance.
  • α₂-Adrenergic Activation : Inhibits neurotransmitter release, which can modulate mood and anxiety levels.

Antidepressant Effects

Research indicates that 6-FNE exhibits significant antidepressant-like effects in animal models. A study demonstrated that administration of 6-FNE in the fourth ventricle of mice resulted in:

  • Increased Anti-immobility Behavior : Observed during forced swim and tail suspension tests, indicating reduced depressive behavior.
  • Comparison with Established Antidepressants : Its effects were comparable or superior to desmethylimipramine, a known antidepressant .

Neuropharmacological Studies

Further studies have shown that:

  • Dosing Effects : The antidepressant action was most pronounced at mid-dose levels, while higher doses led to a decline in efficacy, suggesting potential pro-depressant effects at elevated concentrations .
  • Fos Expression Analysis : Investigations into brain activity revealed that 6-FNE inhibited neural activity in stress-responsive regions (locus coeruleus and paraventricular hypothalamus) while enhancing activity in areas associated with motivation (nucleus accumbens shell and lateral septal nucleus) .

Comparative Analysis with Other Compounds

CompoundPrimary ActionEfficacy Comparison
6-FluoronorepinephrineAntidepressant, α1 and α2 AgonistComparable to desmethylimipramine
DexmedetomidineSelective α2 AgonistSimilar antidepressant action but slower onset
NorepinephrineNon-selective Adrenergic AgonistLess specific effects on depressive behavior

Synthesis and Structural Considerations

The synthesis of 6-FNE involves fluorination at the 6-position of norepinephrine, which enhances its biological properties. The presence of fluorine significantly increases the phenolic acidity and alters the pharmacokinetic profile of the compound . This modification is critical for its selective activity at adrenergic receptors.

Case Studies

A notable case study highlighted the use of 6-FNE in rodent models where infusion into the locus coeruleus resulted in:

  • Behavioral Disinhibition : Indicating a potential application for studying hyperactivity disorders.
  • Neurochemical Changes : Alterations in neurotransmitter release patterns were observed, supporting its role as a research tool for understanding adrenergic signaling pathways .

Q & A

Q. Table 1. Key Parameters for HPLC Analysis of this compound

ParameterSpecificationReference
ColumnKromasil C18 (150 × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Buffer (35:65)
Detection Wavelength207 nm
Linearity Range1–10 µg/mL (r² > 0.999)

Q. Table 2. Receptor Selectivity Profile of Fluorinated Norepinephrine Analogs

Compoundα-Adrenergic EC50 (nM)β-Adrenergic EC50 (nM)Selectivity Ratio (α/β)Reference
6-Fluoronorepinephrine12 ± 2850 ± 5070:1

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